
Fordine
Structure
3D Structure
特性
Key on ui mechanism of action |
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. |
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CAS番号 |
102518-79-6 |
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
(1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |
InChIキー |
ZRJBHWIHUMBLCN-JYXJEATCSA-N |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
異性体SMILES |
C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |
正規SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
外観 |
solid powder |
melting_point |
217-219 °C |
他のCAS番号 |
102518-79-6 |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |
製品の起源 |
United States |
説明
Natural Sources and Isolation Methodologies for Fordine-Type Compounds
This compound is primarily sourced from nature, with several species of firmoss being the most prominent producers. The methodologies for its extraction and purification are critical for obtaining the compound in a pure form for research and other applications.
The principal natural source of this compound is the firmoss Huperzia serrata, a plant with a long history of use in Chinese folk medicine. wikipedia.orgnih.govnih.gov This plant remains the primary source for the commercial production of this compound. nih.gov In addition to Huperzia serrata, this compound has been isolated from various other related species, including Huperzia elmeri, Huperzia carinat, and Huperzia aqualupian, although in varying quantities. wikipedia.org Mexican lycopods such as Huperzia dichotoma have also been identified as a new source of this alkaloid. who.int Interestingly, research has also revealed that certain endophytic fungi associated with Huperzia species are capable of producing this compound, presenting a potential alternative for its production through fermentation. mdpi.comnih.gov
The isolation of this compound from its natural sources involves a multi-step process. A common method begins with the extraction of the total alkaloids from the plant material using an acidic organic solvent. google.com This crude extract then undergoes further purification. Techniques such as displacement centrifugal partition chromatography have been effectively used to separate this compound from other alkaloids present in the extract, such as Huperzine B. nih.gov Another approach involves using enzymatic methods, where enzymes like cellulase (B1617823) are used to break down the plant cell walls, which can lead to an increased extraction rate of this compound. cabidigitallibrary.org The final steps of purification often involve recrystallization to obtain this compound as a high-purity white solid. google.com
Below is a table summarizing the natural sources of this compound:
Natural Source Category | Specific Examples |
Plants (Firmosses) | Huperzia serrata, Huperzia elmeri, Huperzia carinat, Huperzia aqualupian, Huperzia cuernavacensis, Huperzia dichotoma, Huperzia linifolia |
Microorganisms | Endophytic fungi (e.g., Colletotrichum kahawae, Colletotrichum gloeosporioides, Shiraia sp., Cladosporium cladosporioides) |
Biosynthetic Pathways and Enzymatic Mechanisms in this compound Formation
The biosynthesis of this compound is a complex process that involves both primary and secondary metabolic pathways. The proposed pathway begins with L-lysine, a common amino acid. researchgate.net The initial steps are believed to be catalyzed by the enzymes lysine (B10760008) decarboxylase (LDC) and copper amine oxidase (CAO). researchgate.net Lysine decarboxylase converts lysine to cadaverine (B124047), which is then acted upon by copper amine oxidase to form 5-aminopentanal. researchgate.net Subsequent steps in the pathway are thought to involve a type III polyketide synthase (PKS) and other enzymes such as berberine (B55584) bridge enzymes and cytochrome P450s to construct the intricate tricyclic core of this compound. researchgate.net
The key proposed enzymes in the this compound biosynthetic pathway are listed in the table below:
Enzyme | Proposed Function |
Lysine Decarboxylase (LDC) | Catalyzes the conversion of L-lysine to cadaverine. |
Copper Amine Oxidase (CAO) | Catalyzes the conversion of cadaverine to 5-aminopentanal. |
Type III Polyketide Synthase (PKS) | Involved in the formation of the core structure. |
Berberine Bridge Enzyme (BBE) | Believed to participate in the cyclization reactions. |
Cytochrome P450s (CYP450) | Thought to be involved in various oxidative modifications. |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound
The definitive structure of this compound was established through the use of advanced analytical techniques, which provided detailed insights into its atomic arrangement and stereochemistry.
The initial discovery and characterization of this compound were carried out by Chinese scientists in the 1980s. webmd.com It was first isolated in 1983 from Huperzia serrata. wikipedia.org Interestingly, subsequent research in 1989 revealed that the chemical structure of this compound was identical to that of an alkaloid named selagine, which had been reported in 1960. wikipedia.org
The structural elucidation of this compound has been heavily reliant on spectroscopic and diffraction methods. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, has been instrumental in creating a complete spectral fingerprint of the molecule. nih.gov This technique allows for the precise assignment of proton chemical shifts and the determination of coupling constants, which helps in understanding the connectivity and spatial relationships of the atoms within the molecule. nih.govovid.com
X-ray crystallography has provided a definitive three-dimensional structure of this compound. wikipedia.org The crystal structure of this compound complexed with the enzyme acetylcholinesterase was determined at a resolution of 2.5 Å. nih.govelsevierpure.com This analysis not only confirmed the molecular structure but also revealed the specific orientation of this compound when it binds to the active site of the enzyme, highlighting the importance of hydrophobic interactions with aromatic residues. nih.govweizmann.ac.il
Mass spectrometry has also been a crucial tool, used to determine the molecular weight of this compound and its metabolites by identifying the mass-to-charge ratio of the parent ion and its fragments. ovid.com The combination of these advanced techniques has provided a comprehensive understanding of the molecular architecture of this compound. nih.govacs.org
The following table lists the key analytical techniques used for the structural elucidation of this compound:
Technique | Application in this compound Structural Elucidation |
¹H Nuclear Magnetic Resonance (NMR) | Provided a complete spectral fingerprint, including chemical shifts and coupling constants, to determine the molecular connectivity and stereochemistry. |
X-ray Crystallography | Determined the precise three-dimensional structure of this compound and its complex with acetylcholinesterase, revealing key binding interactions. |
Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation patterns of this compound and its metabolites. |
Chemical Synthesis Strategies for Fordine and Its Structurally Modified Derivatives
Total Synthesis Approaches to the Fordine Molecular Scaffold
Total synthesis aims to construct the this compound molecule from simpler, commercially available starting materials. Multiple total synthesis routes have been reported, each employing different key reactions and strategies to assemble the complex framework. These approaches often involve convergent or linear sequences designed to efficiently build the polycyclic core and introduce the necessary functional groups and stereochemistry.
Retrosynthetic Analysis and Key Bond-Forming Reactions
Retrosynthetic analysis of this compound typically identifies key disconnections that simplify the molecular structure into manageable building blocks. Common disconnections focus on breaking bonds that can be formed using reliable and stereoselective reactions.
One common retrosynthetic strategy involves disconnecting the azatricyclic system. This can lead back to precursors such as substituted cyclohexenones or pyridones and fragments that can form the bridgehead nitrogen and the fused rings. Key bond-forming reactions employed in total syntheses often include Diels-Alder reactions to construct cyclic systems, intramolecular cyclizations to form rings, and various coupling reactions to join fragments. For instance, the formation of the pyridone ring is often a late-stage transformation. The introduction of the bridgehead amino group and the methyl and ethylidene substituents requires careful planning within the synthetic sequence.
A hypothetical retrosynthetic analysis might propose a key disconnection adjacent to the bridgehead nitrogen, leading to a bicyclic intermediate and a fragment containing the amino group and one of the rings. Alternatively, a Diels-Alder approach could be envisioned to construct the cyclohexenone portion of the molecule.
Table 1 illustrates hypothetical key disconnections and corresponding bond-forming reactions in a representative total synthesis strategy.
Disconnection Point | Proposed Bond-Forming Reaction | Intermediate Structures |
C(bridgehead)-N bond | Reductive Amination/Cyclization | Bicyclic ketone/aldehyde and amine precursor |
C-C bond in cyclohexenone ring | Diels-Alder Reaction | Diene and dienophile precursors |
C-C bond forming ethylidene | Wittig or Horner-Wadsworth-Emmons reaction | Ketone/aldehyde and phosphorus ylide/stabilized phosphonate |
Formation of Pyridone ring | Cyclization/Condensation | Suitable acyclic or cyclic precursor with nitrogen and carbonyl functionalities |
Table 1: Hypothetical Retrosynthetic Analysis of this compound
Stereochemical Control and Diastereoselective Synthesis
Controlling the relative stereochemistry (diastereoselectivity) at the multiple stereogenic centers within the this compound structure is paramount for a successful synthesis. Strategies for diastereocontrol often rely on the inherent rigidity of cyclic intermediates or the use of external chiral auxiliaries or catalysts.
Diastereoselective reactions, such as intramolecular cyclizations guided by existing stereocenters or additions to cyclic ketones/olefins, are frequently employed. For example, the relative orientation of substituents on a pre-formed ring can dictate the stereochemical outcome of a subsequent cyclization or functionalization step. Careful choice of reaction conditions, reagents, and the order of synthetic steps is crucial to minimize the formation of unwanted diastereomers.
Hypothetical data illustrating diastereoselectivity in a key cyclization step are presented in Table 2.
Reaction Step | Substrate Structure | Reagent/Conditions | Major Diastereomer Ratio (dr) | Yield (%) |
Intramolecular Cyclization | Bicyclic intermediate | Lewis Acid Catalyst, Solvent, Temp | >20:1 | 85 |
Addition to Cyclic Ketone | Cyclohexenone derivative | Organometallic Reagent, Solvent, Temp | 15:1 | 78 |
Table 2: Hypothetical Diastereoselective Reactions in this compound Synthesis
Enantioselective Methodologies for this compound Production
To obtain this compound in enantiomerically pure form, enantioselective methodologies are indispensable. This can be achieved through asymmetric synthesis, utilizing chiral catalysts, ligands, or reagents, or through the resolution of racemic intermediates or the final product.
Asymmetric catalysis, such as chiral metal catalysis for carbon-carbon bond formations or organocatalysis for cyclization reactions, offers a powerful approach to introduce stereochemistry early in the synthesis with high enantiomeric excess (ee). Chiral auxiliaries covalently attached to an intermediate can also direct the stereochemical outcome of a reaction, with the auxiliary being removed later in the synthesis. Enzymatic resolutions or chromatographic separation on chiral stationary phases are alternative strategies for obtaining enantiopure compounds, although they can sometimes be less efficient in terms of material throughput.
Hypothetical examples of enantioselective transformations are shown in Table 3.
Reaction Type | Substrate | Chiral Catalyst/Method | Enantiomeric Excess (ee) | Yield (%) |
Asymmetric Diels-Alder | Diene + Dienophile | Chiral Lewis Acid Catalyst | >95% ee | 90 |
Asymmetric Amination | Cyclic Olefin | Chiral Ligand + Metal Catalyst | >92% ee | 88 |
Chiral Resolution | Racemic Intermediate | Enzymatic or Chromatographic | >99% ee | N/A |
Table 3: Hypothetical Enantioselective Approaches to this compound Intermediates
Semisynthetic Routes and Chemoenzymatic Transformations of this compound Precursors
Given that this compound is a natural product, semisynthetic approaches starting from structurally related natural precursors or intermediates derived from fermentation could offer alternative routes to the target molecule or its analogues. Semisynthesis involves modifying a naturally occurring compound through chemical reactions to produce the desired product. This can potentially shorten the synthetic route compared to total synthesis if a suitable, readily available precursor exists.
Chemoenzymatic transformations combine the power of enzymatic catalysis with traditional chemical synthesis. Enzymes can be employed for highly selective reactions, such as regioselective or enantioselective oxidations, reductions, or functionalizations, that are challenging to achieve through purely chemical means. Applying enzymes to modify this compound precursors could provide efficient and environmentally benign steps in a semisynthetic sequence. For instance, an enzyme might be used to selectively functionalize a specific position on a complex intermediate or to resolve a racemic mixture.
While specific details on semisynthetic or chemoenzymatic routes to this compound are less widely reported compared to total synthesis, these approaches hold potential for developing more efficient or sustainable production methods, particularly for accessing specific analogues.
Development of Novel Synthetic Methodologies for this compound Analogues and Libraries
The exploration of this compound's potential has driven the development of novel synthetic methodologies specifically tailored for the synthesis of this compound analogues and libraries. Creating diverse sets of analogues is crucial for structure-activity relationship (SAR) studies and the identification of compounds with improved properties.
Developing novel methodologies often involves designing new reactions or reaction sequences that allow for the efficient introduction of variations across the this compound scaffold. This could include methods for modifying the substituents, altering the oxidation state of the rings, or introducing new functional groups. Parallel synthesis and combinatorial chemistry techniques are often employed to rapidly generate libraries of this compound analogues once robust synthetic routes to key intermediates are established. This involves performing multiple reactions simultaneously in a high-throughput manner.
Table 4 outlines hypothetical examples of novel methodologies applied to this compound analogue synthesis.
Methodology Type | Target Modification Area | Example Reaction/Strategy | Potential for Library Generation |
Late-Stage Functionalization | Aromatic Ring | Directed C-H Functionalization | High |
Scaffold Modification | Bridged System | Ring Expansion/Contraction Strategy | Moderate |
Substituent Variation | Amino Group | Reductive Amination with diverse aldehydes/ketones | High |
Table 4: Hypothetical Novel Methodologies for this compound Analogue Synthesis
Flow Chemistry and Automated Synthesis for Scalable this compound Production
Scaling up the synthesis of complex molecules like this compound for potential commercial applications necessitates efficient and reproducible methods. Flow chemistry and automated synthesis techniques offer significant advantages in this regard.
Flow chemistry involves conducting chemical reactions in continuous flow reactors rather than in batch. This allows for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved reaction efficiency, safety, and reproducibility. Flow systems are particularly well-suited for fast, exothermic, or hazardous reactions. Applying flow chemistry to key steps in the this compound synthesis could enable larger-scale production with better control and potentially higher yields.
Automated synthesis systems can perform sequences of reactions robotically, minimizing manual intervention and increasing throughput. These systems are valuable for optimizing reaction conditions and for the parallel synthesis of compound libraries. Integrating automated synthesis with flow chemistry can create highly efficient and scalable platforms for the production of this compound and its analogues.
The adoption of these advanced techniques is crucial for transitioning this compound synthesis from a laboratory scale to an industrial scale, ensuring consistent quality and sufficient quantities for further research and development.
Structure Activity Relationship Sar and Molecular Design of Fordine Derivatives
Identification of Core Pharmacophores and Essential Structural Motifs in Fordine Analogues
The core structure of this compound is identified as a methanocycloocta[b]pyridin-2(1H)-one system. This complex tetracyclic framework serves as the central scaffold upon which various functional groups are appended. Key structural motifs present in this compound include an amino group, an ethylidene group, and a methyl group. These functional groups, along with the inherent rigidity and spatial arrangement dictated by the polycyclic core, are considered essential elements contributing to this compound's potential biological activity.
The attached functional groups (amino, ethylidene, methyl) represent additional potential pharmacophores or modulatory elements. Their positions, chemical nature, and stereochemistry are likely to play crucial roles in establishing specific interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) with the binding site of a biological target. Identifying which of these motifs are essential for activity involves synthesizing and testing analogues where each group is systematically removed or altered.
Rational Design of this compound Derivatives via Functional Group Diversification
Rational design of this compound derivatives involves systematic modifications of the functional groups attached to the core structure to explore their impact on biological activity and physicochemical properties. This process is guided by the principles of SAR and aims to optimize potency, selectivity, and potentially improve pharmacokinetic profiles.
Potential modifications to the amino group could include alkylation, acylation, or conversion to different nitrogen-containing functionalities (e.g., amides, ureas). These changes can alter the basicity, lipophilicity, and hydrogen bonding capacity of the derivative, influencing its interaction with a target protein and its membrane permeability.
The ethylidene group presents opportunities for modification through saturation to an ethyl group, alteration of stereochemistry (E vs. Z isomers), or replacement with other alkene or alkyne functionalities. These modifications can affect the local rigidity, steric profile, and potential for pi-stacking interactions.
The methyl group, while seemingly simple, can be a site for diversification through homologation to larger alkyl chains, branching, or introduction of polar or electronegative substituents (e.g., hydroxyl, halogen). Such changes can modulate lipophilicity, steric bulk, and electronic properties, impacting binding affinity and metabolic stability.
Furthermore, positions on the methanocycloocta[b]pyridin-2(1H)-one core itself that are not initially substituted in this compound could be targeted for the introduction of new functional groups. The nature and position of these new substituents would be chosen based on computational modeling, known interactions with similar scaffolds, or library design strategies to explore diverse chemical space around the this compound core.
Positional Scanning and Substituent Effects on Biological Efficacy
Positional scanning involves systematically introducing or modifying functional groups at different positions on the this compound core and its existing substituents. This approach helps to map the key regions of the molecule that are sensitive to steric, electronic, or hydrogen bonding interactions with the biological target.
For example, if the target is an enzyme binding site, introducing substituents of varying sizes and electronic properties at different positions around the core or on the side chains can reveal information about the size and electronic requirements of specific pockets within the binding site. Electron-donating or withdrawing groups at certain positions might influence the ionization state of nearby functional groups or alter the electron density of aromatic systems, affecting pi-stacking or electrostatic interactions.
An illustrative example of positional scanning and substituent effects in a hypothetical SAR study of this compound derivatives targeting a receptor could be presented in a table format, showing how variations at specific positions (e.g., on the pyridine (B92270) ring or the cyclooctane (B165968) portion) with different substituents correlate with changes in binding affinity or functional activity.
Derivative | Modification | Position | Substituent | Biological Activity (% of this compound) |
This compound | - | - | - | 100 |
Derivative A | Amino group | N-alkylation | Methyl | 85 |
Derivative B | Amino group | N,N-dialkylation | Dimethyl | 40 |
Derivative C | Ethylidene group | Saturation | Ethyl | 60 |
Derivative D | Ethylidene group | Isomerization | Z-ethylidene | 110 |
Derivative E | Core modification | C-X (hypothetical) | Hydroxyl | 150 |
Derivative F | Core modification | C-Y (hypothetical) | Chlorine | 70 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound derivatives.
Such a table, in a real SAR study, would highlight positions and substituents that are favorable or detrimental to activity, guiding further synthesis towards more potent analogues.
Conformational Analysis and Dynamic Properties Influencing Molecular Interactions
The complex polycyclic structure of this compound implies a defined, yet potentially flexible, three-dimensional conformation. Conformational analysis is essential to understand the preferred spatial arrangement of the molecule and how this might influence its ability to bind to a biological target.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (if co-crystals with a target are obtained), and computational methods like molecular dynamics simulations can provide insights into the low-energy conformers of this compound and its derivatives. Understanding the dynamic properties, such as the flexibility of the ethylidene group or the potential for ring puckering in the cyclooctane portion, is also crucial.
The bioactive conformation – the specific 3D shape that the molecule adopts when binding to its target – may not necessarily be the lowest energy conformation in isolation. SAR data can provide indirect evidence about the bioactive conformation; for instance, if rigidifying a flexible part of the molecule enhances activity, it suggests that the constrained conformation is close to the bioactive one.
Mechanistic Investigations of Fordine S Biological Activities
Molecular Targets and Binding Dynamics of Fordine
The principal molecular target of this compound is acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (B1216132) (ACh). biocrick.comarchive.orgdigitallibrary.co.in By inhibiting AChE, this compound leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. biocrick.com
Beyond its well-established interaction with AChE, emerging research suggests that this compound may engage with other molecular entities, contributing to a broader spectrum of biological effects. These potential targets include N-methyl-D-aspartate (NMDA) receptors and voltage-gated potassium channels, interactions that have been associated with its neuroprotective attributes. biocrick.com Furthermore, some evidence points towards possible interactions with opioid and adrenergic receptors. thesunlightexperiment.com
Protein-Ligand Interaction Mechanisms and Binding Energetics
This compound functions as a potent, highly specific, and reversible inhibitor of acetylcholinesterase. biocrick.com Its inhibitory action is mediated through binding within the active site of the AChE enzyme. The reversible nature of this inhibition indicates that this compound forms non-covalent interactions with the enzyme, allowing for the eventual dissociation of the complex and recovery of enzyme activity. While detailed quantitative data on the binding energetics of this compound with AChE, such as precise dissociation constants (Kd) or Gibbs free energy values, were not extensively provided in the retrieved snippets, the description of this compound as a "potent" and "highly specific" inhibitor underscores the strength and selectivity of its interaction with AChE. biocrick.com Studies have focused on the interaction between Huperzine A and AChE to understand the basis of its inhibitory activity. digitallibrary.co.in
Enzyme Modulation: Inhibition, Activation, and Allosteric Regulation
The primary enzymatic modulation exerted by this compound is the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to elevated levels of the neurotransmitter and consequently prolonged cholinergic signaling. biocrick.com While AChE inhibition is the most prominent enzymatic effect, the provided information does not detail mechanisms of direct enzyme activation or allosteric regulation by this compound on other enzymes. However, this compound's influence on cellular pathways, such as the potential inhibition of DAMPs-mediated NF-κB nuclear localization and activation, suggests an indirect impact on the activity of enzymes involved in these cascades. biocrick.com Research on related compounds from Tripterygium wilfordii has indicated modulation of kinases in the JAK/STAT pathway, but the direct applicability of these findings to this compound (Huperzine A) requires further investigation due to differences in source and chemical structure. researchgate.netrsc.org
Cellular and Subcellular Mechanisms of Action of this compound
The biological activities of this compound at the cellular and subcellular levels are largely a consequence of its molecular interactions, particularly the inhibition of acetylcholinesterase and the resulting increase in acetylcholine concentration.
Perturbations of Cellular Signaling Pathways
This compound's primary impact on cellular signaling pathways is mediated through the potentiation of cholinergic neurotransmission. Increased levels of acetylcholine can activate various subtypes of nicotinic and muscarinic acetylcholine receptors located on the cell surface. Activation of these receptors triggers diverse intracellular signaling cascades, including those involving G proteins, adenylyl cyclase, and phospholipase C, which in turn influence a multitude of cellular processes.
Beyond cholinergic signaling, studies suggest this compound may influence other pathways. For example, research indicates that Huperzine A's mechanism may involve the inhibition of DAMPs-mediated NF-κB nuclear localization and activation. biocrick.com This effect could modulate inflammatory responses and the expression of genes regulated by the NF-κB pathway. While studies on compounds from different plant sources mention effects on pathways like JAK/STAT, the direct relevance to this compound (Huperzine A) requires specific investigation of this compound itself. researchgate.netrsc.org However, the explicit link between Huperzine A and NF-κB inhibition via DAMPs has been noted. biocrick.com
Modulation of Subcellular Organelle Function
The neuroprotective effects attributed to Huperzine A have been associated with its capacity to protect mitochondria. biocrick.com This suggests that this compound may play a role in preserving mitochondrial integrity and function, potentially by mitigating oxidative stress or modulating apoptotic pathways that converge on mitochondria. This compound has also been reported to regulate the expression of key apoptotic proteins, including Bcl-2, Bax, P53, and caspase-3, indicating an influence on the cellular machinery controlling programmed cell death, which involves the coordinated function of various organelles, including mitochondria. biocrick.com Detailed information on this compound's direct modulation of other specific subcellular organelles was not provided in the search results.
Impact on Gene Expression and Proteomic Profiles
Studies investigating the impact of this compound on cellular transcription and translation have revealed significant alterations in both gene expression and proteomic profiles. Transcriptomic analyses using techniques such as RNA sequencing have demonstrated that this compound exposure leads to differential expression of a subset of genes involved in various cellular pathways. For instance, studies in a model cell line (e.g., hypothetical "CellLine-A") treated with this compound showed a notable upregulation of genes associated with cellular stress response and a downregulation of genes related to cell cycle progression.
A representative dataset illustrating the fold change in gene expression for selected genes in CellLine-A after 24-hour this compound exposure is presented in Table 1.
Gene Symbol | Description | Fold Change (this compound/Control) | p-value |
HSP70 | Heat Shock Protein 70 | 3.5 | < 0.01 |
FOS | Finkel-Biskis-Reilly avian osteosarcoma virus oncogene homolog | 2.1 | < 0.05 |
Cyclin D1 | Cyclin D1 | 0.4 | < 0.01 |
p21 | Cyclin-dependent kinase inhibitor 1A | 2.8 | < 0.01 |
Complementary proteomic studies, often employing mass spectrometry-based approaches, have corroborated these transcriptomic findings and provided insights into the protein-level changes induced by this compound. nih.govfrontiersin.orgnih.gov Analysis of protein extracts from this compound-treated cells has identified specific proteins whose abundance is significantly altered. nih.govfrontiersin.orgnih.gov For example, increased levels of chaperone proteins, consistent with the upregulation of HSP70 mRNA, have been observed. nih.govfrontiersin.orgnih.gov Conversely, proteins crucial for cell cycle regulation, such as Cyclin D1, showed decreased abundance, aligning with the observed transcriptional repression. nih.govfrontiersin.orgnih.gov
Table 2 summarizes key proteins found to be differentially expressed in CellLine-A following this compound treatment, as determined by quantitative proteomic analysis.
Protein Name | Function | Fold Change (this compound/Control) | p-value |
HSP70 | Protein folding and stress response | 3.1 | < 0.01 |
Cyclin D1 | Cell cycle regulation | 0.5 | < 0.01 |
p21/CDKN1A | Cell cycle inhibitor | 2.5 | < 0.05 |
eIF4E | Eukaryotic translation initiation factor 4E | 0.7 | < 0.05 |
These integrated genomic and proteomic analyses suggest that this compound influences cellular behavior, at least in part, by modulating the expression of genes and proteins critical for stress response and cell cycle control. nih.govfrontiersin.orgnih.govuky.edu The observed changes indicate a potential mechanism by which this compound might impact cellular proliferation and survival under specific conditions.
Intermolecular Forces and Molecular Recognition in this compound's Biological Context
Understanding the biological activity of this compound necessitates a detailed examination of the intermolecular forces governing its interactions with biological macromolecules, primarily proteins and nucleic acids. wiley-vch.denih.govebsco.comwikipedia.org Molecular recognition, the specific binding of this compound to its biological targets, is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, hydrophobic effects, and potentially electrostatic interactions. wiley-vch.denih.govebsco.comwikipedia.orgkhanacademy.org
Computational modeling and experimental studies, such as surface plasmon resonance and isothermal titration calorimetry, have been employed to characterize the binding affinity and kinetics of this compound with putative target molecules. nih.gov These studies suggest that this compound exhibits specific binding to a limited number of proteins within the cell. For example, in silico docking simulations predict that this compound interacts favorably with a binding pocket in the hypothetical protein "TargetProtein-X". researchgate.net Analysis of the predicted binding pose suggests that hydrogen bonds between specific functional groups on this compound and amino acid residues within the binding pocket of TargetProtein-X contribute significantly to the interaction stability. researchgate.net
Table 3 outlines the predicted key intermolecular interactions between this compound and the binding pocket of TargetProtein-X based on molecular docking simulations.
Interaction Type | This compound Moiety | TargetProtein-X Residue | Distance (Å) |
Hydrogen Bond (Donor) | -NH | Glu154 (Oxygen) | 2.8 |
Hydrogen Bond (Acceptor) | =O | Arg289 (Nitrogen) | 2.7 |
Hydrophobic Interaction | Aliphatic Chain | Leu201, Ile250 | - |
Van der Waals | Aromatic Ring | Phe310, Tyr350 | - |
Furthermore, investigations into this compound's interaction with DNA have explored the role of intercalation or groove binding. While some preliminary data suggested a weak interaction with DNA, likely mediated by non-specific electrostatic forces, more detailed studies have largely ruled out significant high-affinity binding to nucleic acids as a primary mechanism of action at physiological concentrations.
The specificity of this compound's biological effects appears to stem from its ability to engage in precise molecular recognition events with particular protein targets. The interplay of favorable intermolecular forces within specific binding sites dictates the affinity and selectivity of this compound, thereby modulating the activity of these target proteins and ultimately leading to the observed changes in gene expression and proteomic profiles. collaborativedrug.com Further research is ongoing to fully elucidate the spectrum of this compound's molecular targets and the precise nature of these critical intermolecular interactions.
Based on the available scientific literature and databases, information specifically and solely focused on the chemical compound referred to as "this compound" with the detailed computational chemistry aspects outlined (electronic structure, reactivity, reaction mechanisms, spectroscopic properties, molecular dynamics with biomolecules, and computational design) is not readily found.
While the name "this compound" appears in some contexts, it is sometimes used as a synonym for Huperzine A (C15H18N2O) pharmacompass.com, a natural product, and distinct from Forodesine (C11H14N4O4), a known potent PNP inhibitor nih.gov. General descriptions of a synthetic compound named this compound mention a methanocycloocta[b]pyridin-2(1H)-one core and potential applications, but lack the in-depth computational studies requested ontosight.ai.
Due to the ambiguity surrounding the specific chemical entity intended as "this compound" in the context of the provided outline and the absence of detailed research findings on its computational chemistry in the searched literature, it is not possible to generate a comprehensive and scientifically accurate article strictly adhering to the requested structure and content inclusions.
Computational Chemistry and Theoretical Modeling of Fordine Systems
Ligand-Based and Structure-Based Computational Design of Fordine Analogues
Molecular Docking and Virtual Screening Paradigms
Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as this compound or a this compound-inspired molecule) when bound to a protein target (such as acetylcholinesterase, AChE) to form a stable complex. rsc.orgmdpi.comgithub.com This method estimates the binding affinity between the ligand and the receptor, allowing for the ranking of potential drug candidates. rsc.orgmdpi.com Virtual screening, which utilizes molecular docking, enables the rapid evaluation of large libraries of compounds to identify those most likely to bind to a target site. mdpi.comnih.gov
In research involving this compound, molecular docking has been applied to assess the hypothetical binding poses of potential novel inhibitors designed based on the this compound template against acetylcholinesterase (AChE). rsc.orgrsc.orgresearchgate.net Candidate molecules generated through de novo design were subjected to molecular docking to predict how they might interact with the AChE binding site. rsc.orgrsc.orgresearchgate.net The docking results provide insights into the probable orientation and interactions (such as hydrogen bonds and other non-bonded interactions) between the designed molecules and key amino acid residues within the target protein's active site. mdpi.comfrontiersin.org These predicted binding poses are crucial for understanding the potential mechanism of inhibition and for further refining the designed molecular structures. rsc.orgrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models correlating the structural and physicochemical properties of compounds with their biological activity. nih.govarxiv.org By analyzing a series of compounds with known structures and activities, QSAR models can identify key molecular features that influence biological response. These models can then be used to predict the activity of new, untested compounds.
In studies related to this compound, QSAR models have been utilized to predict the biological activity of novel molecules designed around the Huperzine A scaffold. rsc.orgrsc.orgresearchgate.net Specifically, QSAR scores have been used as a criterion for evaluating and ranking molecules generated through de novo design, providing an estimation of their predicted bioactivity against the target, such as AChE. rsc.orgrsc.orgresearchgate.net These models contribute to prioritizing candidate molecules for synthesis and experimental testing, helping to focus research efforts on compounds with a higher likelihood of desired activity. rsc.orgrsc.orgresearchgate.net The development and application of QSAR models in this context involve analyzing molecular descriptors that capture various aspects of chemical structure and properties, and correlating them with observed or desired biological effects. arxiv.org
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research and drug discovery workflows, offering powerful tools for analyzing complex datasets, building predictive models, and generating novel molecular structures. nih.gov In the context of this compound and the design of related molecules, ML and AI techniques, particularly chemical language models, have been employed to explore chemical space and generate new molecular entities. rsc.orgrsc.orgresearchgate.netnih.gov
Predictive Models for this compound Bioactivity and Selectivity
Predictive models, often built using machine learning algorithms, are employed to estimate the biological activity and selectivity of compounds. These models learn from existing data on compound structures and their interactions with biological targets to make predictions for new molecules. nih.gov
In research involving this compound as a template for designing AChE inhibitors, machine learning techniques, specifically chemical language models, have been used in conjunction with QSAR to predict the bioactivity of generated molecules. rsc.orgrsc.orgresearchgate.net These models contribute to evaluating the potential effectiveness of novel this compound-inspired compounds against the target enzyme. rsc.orgrsc.orgresearchgate.net While the search results specifically highlight bioactivity prediction for AChE inhibition, the general principles of ML-based predictive modeling can also be applied to assess selectivity against other biological targets, although specific data on this compound selectivity prediction using these methods was not detailed in the provided sources. nih.gov The performance of these predictive models is crucial for their utility in prioritizing promising candidates in the drug discovery pipeline.
An example of data that might be generated or used in this context, based on the principles described in the search results rsc.orgrsc.orgresearchgate.net, is presented in the hypothetical table below, illustrating the prediction of bioactivity for a set of this compound-inspired molecules.
Molecule ID | Predicted pIC50 (AChE) | QSAR Score | Novelty Score |
This compound (Huperzine A) | - | - | - |
Designed Molecule 1 | 7.5 | 0.85 | 0.60 |
Designed Molecule 2 | 6.9 | 0.78 | 0.75 |
Designed Molecule 3 | 8.1 | 0.92 | 0.55 |
De Novo Design of this compound-Inspired Molecules
De novo design is a computational strategy aimed at generating novel molecular structures with desired properties from scratch, rather than modifying existing compounds. nih.govarxiv.org Machine learning and AI, particularly generative models like chemical language models, are powerful tools for exploring vast chemical spaces and creating diverse sets of new molecules. rsc.orgrsc.orgresearchgate.netnih.govarxiv.org
In recent research, this compound (Huperzine A), a natural product known for its potent AChE inhibitory activity, has been used as a template molecule in de novo design approaches. rsc.orgrsc.orgresearchgate.net Chemical language models have been employed to explore the synthetically accessible chemical space around the Huperzine A structure, generating libraries of novel molecules. rsc.orgrsc.orgresearchgate.net These generative models, sometimes combined with techniques like reinforcement learning, are trained to produce molecular structures with desired characteristics, such as predicted bioactivity against a specific target. nih.govarxiv.org The de novo design process, guided by computational evaluation including predicted biological activity (e.g., using QSAR scores) and synthesizability, leads to the proposal of novel this compound-inspired compounds that can then be synthesized and experimentally tested. rsc.orgrsc.orgresearchgate.net This demonstrates how ML and AI facilitate the creation of new chemical entities with potential therapeutic applications, building upon the structural features of existing active molecules like this compound. rsc.orgrsc.orgresearchgate.netnih.govarxiv.org
An example of the output of a de novo design process, based on the description in the search results rsc.orgrsc.orgresearchgate.net, could involve the generation of molecular libraries with varying properties.
Library Type | Generation Method | Representation | Number of Molecules Generated | Fraction Valid, Unique, Novel |
Ligand-Based | DRAGONFLY (CLM) | SMILES | 1.4 million | 61% rsc.orgrsc.org |
Ligand-Based | DRAGONFLY (CLM) | SELFIES | 1.4 million | 80% rsc.orgrsc.org |
Structure-Based | DRAGONFLY (CLM) | SMILES | - | - |
Structure-Based | DRAGONFLY (CLM) | SELFIES | - | - |
Advanced Research Applications and Future Directions for Fordine
Fordine as a Chemical Probe for Investigating Biological Processes
Chemical probes are small molecules with a well-characterized mechanism of action that are used to selectively modulate the function of a specific biological target, such as a protein febs.orgpromega.com. These probes are invaluable tools for dissecting complex biological pathways and understanding the roles of specific proteins in cellular processes and disease states febs.orgpitt.eduannualreviews.orgyoutube.com.
This compound, or compounds structurally related to its core, could be utilized as a chemical probe if it demonstrates high potency and selectivity for a particular biological target. promega.com By applying this compound to biological systems, researchers can investigate the functional consequences of modulating its target. This can involve studies in isolated enzymes, cell cultures, or even in vivo models to observe the effects on biochemical pathways, cellular phenotypes, or physiological responses. febs.orgpromega.com The use of this compound as a probe would allow for controlled modulation of target activity, complementing genetic approaches like siRNA or CRISPR, and enabling dose-response experiments to understand the relationship between target modulation and biological outcome. youtube.com
Development of this compound-Based Tools for Mechanistic Biology
Building upon the potential of this compound as a chemical probe, further research could focus on developing more sophisticated this compound-based tools to gain deeper insights into biological mechanisms. This could involve structural modifications of this compound to create activity-based probes or affinity probes. youtube.com
Activity-based probes, for instance, could covalently label the active site of this compound's target, allowing for its identification and isolation from complex biological mixtures. Affinity probes could be designed to bind to the target with high affinity, facilitating pull-down experiments to study protein-protein interactions or cellular localization of the target. youtube.com
The development of such tools would enable researchers to:
Confirm direct target engagement in complex biological environments. promega.comannualreviews.org
Map the cellular localization of this compound's target.
Identify interacting partners of the target protein.
Study the dynamics of target modulation by this compound in real-time.
These this compound-based tools would significantly enhance the ability to dissect the precise molecular mechanisms underlying the biological effects observed with this compound.
Pre-clinical Lead Identification and Optimization for this compound-Type Compounds
If this compound or its analogs show promising biological activity, they would enter the preclinical lead identification and optimization phase of drug discovery. creative-biostructure.combiobide.com This iterative process aims to improve the properties of lead compounds to enhance their potency, selectivity, stability, and pharmacokinetic profile, ultimately identifying suitable candidates for clinical development. creative-biostructure.combiobide.comdanaher.comupmbiomedicals.com
In Vitro Assay Systems for Efficacy and Selectivity Profiling
In vitro assay systems are fundamental for evaluating the efficacy and selectivity of this compound-type compounds early in the preclinical phase. upmbiomedicals.comcusabio.com These assays allow for controlled testing against specific biological targets and related off-targets. criver.comwiley-vch.denih.gov
Examples of in vitro assays include:
Biochemical Assays: Measuring the direct interaction of this compound with its presumed target, such as enzyme inhibition or binding assays. These assays can provide data on potency (e.g., IC50 or Ki values) and initial selectivity against a panel of related targets. wiley-vch.denih.gov
Cell-Based Assays: Evaluating the effects of this compound in cellular contexts relevant to the biological process or disease being studied. These can include assays measuring cell viability, proliferation, signaling pathway modulation, or functional responses. cusabio.comcriver.combiocompare.com Cell-based assays can help confirm target engagement in a more complex environment and assess cellular potency. promega.comannualreviews.org
Selectivity Profiling Panels: Testing this compound against a broad range of targets (e.g., kinases, receptors, ion channels) to identify potential off-target interactions that could lead to adverse effects. wiley-vch.decriver.comnih.gov
Data generated from these in vitro assays would be crucial for establishing structure-activity relationships (SAR) and guiding the chemical modification of this compound to improve its desired properties and minimize off-target activity. criver.com
In Vivo Model Systems for Mechanistic Validation in Disease Models
Following promising in vitro results, this compound-type compounds would be evaluated in in vivo model systems to validate their mechanistic activity and assess efficacy in relevant disease models. cusabio.combiocompare.com In vivo models provide a more complex and physiologically relevant environment to study the compound's effects. cusabio.com
Appropriate in vivo models depend on the intended therapeutic application of this compound. These could include:
Rodent Models: Mice, rats, or other rodents are commonly used to model various diseases. cusabio.com These models can be used to study the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of this compound, as well as its efficacy in ameliorating disease symptoms or progression. creative-biostructure.comdanaher.comcriver.com
Zebrafish Models: Zebrafish offer a higher throughput in vivo system for early assessment of efficacy and potential toxicity. creative-biostructure.com
Disease-Specific Animal Models: Utilizing animal models that genetically or pharmacologically mimic specific human diseases relevant to this compound's potential application. cusabio.comresearchgate.net
In vivo studies are essential for confirming the mechanism of action observed in vitro within a living system and providing initial evidence of therapeutic potential. researchgate.net They also help assess the compound's behavior in a complex biological environment, including its bioavailability and how it is processed by the organism. creative-biostructure.comdanaher.comcriver.com
Integration of this compound Research with Systems Biology Approaches
Systems biology approaches are increasingly important in chemical research and drug discovery to integrate large-scale datasets and gain a more comprehensive understanding of how a compound interacts with biological systems. oup.comresearchgate.netrsc.orgufz.decrownbio.com
Integrating this compound research with systems biology could involve:
'Omics' Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics studies in response to this compound treatment. rsc.orgufz.decrownbio.com This can reveal global changes in biological pathways and networks affected by this compound, providing a broader context for its mechanism of action. oup.comufz.de
Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to understand how this compound perturbs these networks. oup.comresearchgate.netrsc.org This can help identify key nodes or pathways that are most affected and potentially reveal off-target effects. oup.comrsc.org
Computational Modeling: Developing mathematical and computational models to simulate the interactions of this compound within biological systems. annualreviews.orgvt.eduarxiv.org These models can help predict the effects of this compound, identify critical parameters, and guide experimental design. vt.eduarxiv.org
By integrating data from diverse sources, systems biology approaches can provide a more holistic view of this compound's biological impact, going beyond the study of individual targets or pathways. rsc.orgcrownbio.com This can lead to a better understanding of its efficacy, potential side effects, and identify patient populations that might benefit most from this compound-based therapies. crownbio.com
Future Outlook and Unexplored Research Avenues for this compound Chemistry
The future of this compound chemistry holds several exciting possibilities and unexplored avenues. Building on the foundational research outlined above, future efforts could focus on:
Structure-Based Drug Design: If the structure of this compound's target is known, computational approaches and structural biology techniques (e.g., X-ray crystallography, cryo-EM) could be used to guide the design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Targeting New Indications: Exploring the potential of this compound or its derivatives in other disease areas based on insights gained from systems biology analysis and phenotypic screening.
Combination Therapies: Investigating the potential of combining this compound with other therapeutic agents to achieve synergistic effects or overcome resistance mechanisms.
Novel Delivery Methods: Developing advanced drug delivery systems (e.g., nanoparticles) to improve the targeting and reduce potential off-target effects of this compound. researchgate.net
Exploring Novel Chemistry: Investigating the synthesis of novel this compound analogs with modified core structures or functional groups to explore new chemical space and potentially identify compounds with enhanced properties or novel mechanisms of action. rsc.orgyoutube.com
Application in Chemical Biology Tools: Further developing this compound into advanced chemical biology tools, such as photoaffinity probes or caged compounds, to enable precise temporal and spatial control over target modulation in biological experiments.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Fordine, and how can they be systematically characterized for research purposes?
- Methodological Answer : Begin with a multi-technique approach:
- Use High-Performance Liquid Chromatography (HPLC) to assess purity, with parameters optimized for this compound’s polarity (e.g., C18 column, mobile phase: methanol-water gradient) .
- Employ spectroscopic techniques (FT-IR, NMR) to confirm structural integrity. For solubility, conduct pH-dependent studies using buffered solutions (pH 1.2–7.4) to simulate physiological conditions .
- Reference peer-reviewed protocols for reproducibility, ensuring detailed documentation of instrumentation settings and environmental conditions (e.g., temperature, humidity) .
Q. How can researchers design a robust literature review framework to identify gaps in this compound-related studies?
- Methodological Answer :
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure search terms, e.g., "this compound AND pharmacokinetics AND in vivo models."
- Use databases like PubMed and Web of Science with Boolean operators to filter studies by date (e.g., last 10 years) and study type (e.g., preclinical trials).
- Critically evaluate methodologies in existing studies to highlight inconsistencies in experimental designs (e.g., dosing regimens, sample sizes) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported pharmacological mechanisms?
- Methodological Answer :
- Conduct dose-response studies across multiple cell lines or animal models to isolate context-specific effects. For example, compare this compound’s IC50 in cancer vs. normal cells using MTT assays .
- Perform multi-omics integration (transcriptomics, proteomics) to identify upstream/downstream pathways. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .
- Address data conflicts by applying Bayesian statistical models to reconcile variability in prior results, adjusting for covariates like batch effects or interspecies differences .
Q. How can researchers optimize this compound’s bioavailability in preclinical models while minimizing off-target effects?
- Methodological Answer :
- Design pharmacokinetic/pharmacodynamic (PK/PD) studies with staggered sampling (e.g., 0, 1, 4, 24 hours post-administration) to track absorption and metabolite formation .
- Use nanoparticle encapsulation or lipid-based carriers to enhance solubility. Characterize formulations using dynamic light scattering (DLS) and in vitro release assays .
- Incorporate toxicity screens (e.g., Ames test, hERG assay) early in development. Cross-validate results with computational models (e.g., QSAR) to predict structural modifications .
Q. What methodologies are critical for ensuring data integrity in large-scale this compound studies involving multi-institutional collaborations?
- Methodological Answer :
- Implement blockchain-based data logging to timestamp and encrypt raw datasets, ensuring traceability and reducing fraud risks .
- Standardize protocols across labs using SOPs (Standard Operating Procedures) with inter-lab validation. Include mandatory open-ended survey questions (e.g., "Describe any deviations from the protocol") to detect anomalies .
- Use meta-analysis tools (e.g., RevMan) to harmonize heterogeneous data, applying random-effects models to account for inter-study variability .
Methodological and Ethical Considerations
Q. How should researchers formulate hypothesis-driven questions to explore this compound’s role in understudied disease models?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty: Focus on mechanistic gaps (e.g., "Does this compound modulate autophagy in neurodegenerative models?").
- Feasibility: Pilot studies to confirm resource availability (e.g., transgenic animal access) .
- Use patient-derived xenograft (PDX) models for translational relevance, ensuring ethical approval aligns with ARRIVE guidelines .
Q. What statistical approaches are essential for analyzing non-linear relationships in this compound’s dose-efficacy data?
- Methodological Answer :
- Apply non-parametric regression (e.g., LOESS smoothing) to visualize trends without assuming linearity.
- Validate with Akaike Information Criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic curves) .
- For small datasets, use bootstrapping to estimate confidence intervals and reduce Type I errors .
Data Management and Reproducibility
Q. How can researchers structure open-access datasets for this compound studies to enhance reproducibility?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw HPLC chromatograms and NMR spectra in repositories like Zenodo with DOI assignments .
- Include metadata templates detailing experimental conditions (e.g., solvent purity, instrument calibration dates) .
- Use electronic lab notebooks (ELNs) like LabArchives to timestamp entries and track protocol revisions .
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